molecular formula C5H8O4S B178652 Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide CAS No. 4785-67-5

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide

Cat. No. B178652
CAS RN: 4785-67-5
M. Wt: 164.18 g/mol
InChI Key: ASRQWTBGINUTIX-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is a chemical compound with the molecular formula C5H8O4S and a molecular weight of 164.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide involves several steps. One method involves the use of 4-methyl-morpholine and chloroformic acid ethyl ester in tetrahydrofuran at -10℃. This is followed by the addition of sodium tetrahydridoborate and lithium hydroxide monohydrate in tetrahydrofuran at 5 - 20℃ .


Molecular Structure Analysis

The molecular structure of Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is represented by the formula C5H8O4S . More detailed structural information may be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide has a melting point of 141-142 °C and a predicted boiling point of 465.0±38.0 °C. Its density is predicted to be 1.526±0.06 g/cm3. It has a pKa value of 3.50±0.20 (Predicted) .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is used in the preparation and chemistry of various derivatives, including its role in the synthesis of 3-thiaglutaraldehyde 3,3-dioxide (McCormick & Mcelhinney, 1972).
  • It has been utilized in the synthesis of 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, showcasing its use in organic synthesis and the Dieb–Alder reaction with maleic acid derivatives (Tashbaev et al., 1992).
  • Tetrahydrothiopyran-3-one 1,1-dioxide, a derivative, is a useful synthon for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids, demonstrating its role in selective chemical synthesis (Scholz, 1981).

Application in Catalysis and Material Science

  • The compound is involved in metal-mediated stereocontrolled coupling reactions, indicating its importance in catalysis and material science (Alcaide, Almendros, & Campo, 2008).
  • It has been used in the one-pot synthesis of 2,5-dihydrothiophene- 1,1-dioxide-3-carboxylic acid, a precursor to 1,3-butadiene-2-carboxylic acid, highlighting its utility in material science and synthesis (Andrade et al., 2003).

Biochemistry, Pharmaceutical Science, and Nanoscience

  • Optically active highly functionalized tetrahydrothiophenes have been synthesized using organocatalytic domino reactions, indicating its potential use in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).

Environmental and Industrial Applications

  • Studies have investigated the preparation and use of tetrahydrothiophene derivatives in environmental and industrial applications, such as the preparation of highly reactive di(methylene)tetrahydrothiophene-1,1-dioxide for cycloadditions with dienophiles (Markoulides et al., 2012).

Safety And Hazards

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

1,1-dioxothiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRQWTBGINUTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330235
Record name tetrahydrothiophene-3-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide

CAS RN

4785-67-5
Record name tetrahydrothiophene-3-carboxylic acid 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YM Markitanov, VM Timoshenko… - Journal of Sulfur …, 2019 - Taylor & Francis
New 4-(trifluoromethyl)tetrahydrothiophenes containing an ester, sulfone, sulfoximine, sulfonamide, or phosphonate moiety at position 3 were synthesized by 1,3-dipolar [3 + 2]-…
Number of citations: 8 www.tandfonline.com

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